Cas no 2575932-44-2 (Mtt-L-Lys(Fmoc)-OH)

Mtt-L-Lys(Fmoc)-OH 化学的及び物理的性質
名前と識別子
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- SCHEMBL1246993
- EX-A8077
- Mtt-L-Lys(Fmoc)-OH
- Mtt-Lys(Fmoc-)-OH
- 2575932-44-2
-
- インチ: 1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)43-38(39(44)45)22-12-13-27-42-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,43H,12-13,22,27-28H2,1H3,(H,42,46)(H,44,45)/t38-/m0/s1
- InChIKey: HMHVOQADYNIPQL-LHEWISCISA-N
- ほほえんだ: O(C(NCCCC[C@@H](C(=O)O)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC(C)=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 624.29880776g/mol
- どういたいしつりょう: 624.29880776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 47
- 回転可能化学結合数: 14
- 複雑さ: 942
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6.1
Mtt-L-Lys(Fmoc)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB590024-1g |
Mtt-L-Lys(Fmoc)-OH; . |
2575932-44-2 | 1g |
€108.20 | 2024-04-18 | ||
abcr | AB590024-5g |
Mtt-L-Lys(Fmoc)-OH; . |
2575932-44-2 | 5g |
€335.00 | 2024-04-18 | ||
abcr | AB590024-25g |
Mtt-L-Lys(Fmoc)-OH; . |
2575932-44-2 | 25g |
€1280.00 | 2024-04-18 |
Mtt-L-Lys(Fmoc)-OH 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
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Mtt-L-Lys(Fmoc)-OHに関する追加情報
Mtt-L-Lys(Fmoc)-OH (CAS No: 2575932-44-2)
Mtt-L-Lys(Fmoc)-OH is a highly specialized amino acid derivative that has garnered significant attention in the fields of organic synthesis, peptide chemistry, and drug discovery. This compound, with its unique structure and functional groups, plays a pivotal role in modern chemical research. The CAS registry number 2575932-44-2 uniquely identifies this compound, ensuring its precise identification in scientific literature and industrial applications.
The core structure of Mtt-L-Lys(Fmoc)-OH consists of an L-lysine backbone, which is a naturally occurring amino acid. However, its functionalization with an Fmoc (9-fluorenylmethyloxycarbonyl) group and an Mtt (tert-butoxycarbonyl) group introduces a high degree of versatility. These protecting groups are strategically positioned to facilitate controlled deprotection during peptide synthesis, making this compound invaluable in the construction of complex peptide sequences.
Recent advancements in peptide synthesis have underscored the importance of precise control over protecting groups. The Fmoc group, known for its stability under basic conditions, is widely used in solid-phase peptide synthesis (SPPS). Similarly, the Mtt group provides an additional layer of control, allowing for sequential deprotection steps that enhance the efficiency of peptide assembly. These attributes have been extensively explored in recent studies, particularly in the context of synthesizing bioactive peptides with high fidelity.
In addition to its role in peptide synthesis, Mtt-L-Lys(Fmoc)-OH has found applications in medicinal chemistry. Researchers have utilized this compound to design and synthesize potential drug candidates targeting various therapeutic areas. For instance, recent studies have highlighted its utility in developing inhibitors for proteolytic enzymes, which are implicated in numerous pathological conditions such as cancer and neurodegenerative diseases.
The synthesis of Mtt-L-Lys(Fmoc)-OH involves a multi-step process that combines principles from organic chemistry and peptide synthesis. The starting material is typically L-lysine, which undergoes successive protection steps to introduce the Fmoc and Mtt groups. These steps require meticulous control over reaction conditions to ensure high yields and purity. Recent optimizations in these synthetic protocols have significantly improved the scalability and cost-effectiveness of producing this compound.
From an analytical standpoint, the characterization of Mtt-L-Lys(Fmoc)-OH relies on advanced spectroscopic techniques such as NMR and mass spectrometry. These methods provide critical insights into the compound's structure and purity, ensuring its suitability for downstream applications. Recent advancements in analytical techniques have further enhanced our ability to monitor the quality of this compound during its synthesis and storage.
In conclusion, Mtt-L-Lys(Fmoc)-OH (CAS No: 2575932-44-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique combination of functional groups makes it an indispensable tool in peptide chemistry and drug discovery. As research continues to push the boundaries of synthetic methodologies, this compound will undoubtedly remain at the forefront of chemical innovation.
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